molecular formula C21H32O3 B160996 (3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol CAS No. 7745-40-6

(3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol

Cat. No.: B160996
CAS No.: 7745-40-6
M. Wt: 332.5 g/mol
InChI Key: SXXRMGBMPQWUTB-XSEPRYCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a steroidal spiro-dioxolane derivative characterized by a cyclopenta[a]phenanthrene core fused with a 1,3-dioxolane ring. Its molecular formula is C₂₅H₃₆O₄, with an average mass of 400.559 Da and a monoisotopic mass of 400.26136 Da . The spiro junction at position 17 introduces conformational rigidity, while the hydroxyl group at position 3 contributes to its polarity. This compound is structurally related to steroidal hormones and has been explored as an intermediate in pharmaceutical synthesis, particularly for androgen receptor degraders targeting prostate cancer .

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h3,15-18,22H,4-13H2,1-2H3/t15-,16+,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXRMGBMPQWUTB-XSEPRYCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC45OCCO5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclopenta[a]phenanthrene Skeleton Construction

The synthesis begins with the assembly of the decahydrocyclopenta[a]phenanthrene core, a tricyclic system common in steroidal frameworks. A pivotal strategy involves the diastereoselective cyclization of preorganized precursors. For example, trans-decalin intermediates have been synthesized via Norrish–Yang photocyclization of α-diketones under daylight irradiation, yielding all-carbon quaternary stereocenters with high enantiomeric excess . Key steps include:

  • Substrate Preparation : Starting from trans-decalin-substituted 2,3-butanediones, the diketone moiety undergoes conformational preorganization to favor intramolecular hydrogen bonding, as confirmed by density functional theory (DFT) calculations .

  • Photocyclization Conditions : Irradiation with a 450 W medium-pressure mercury lamp in dichloromethane at room temperature induces γ-hydrogen abstraction, leading to a biradical intermediate that cyclizes to form the decalin system .

Table 1: Representative Conditions for Norrish–Yang Cyclization

SubstrateLight SourceSolventYield (%)dr
5aDaylightCH₂Cl₂7819:1
5bHg lampMeCN6515:1

Spiro-Dioxolane Ring Installation

The spiro[1,3-dioxolane] moiety is introduced via acid-catalyzed ketalization of a steroidal 17-ketone with ethane-1,2-diol. This step demands precise control to avoid epimerization at adjacent chiral centers:

  • Reagent Selection : p-Toluenesulfonic acid (PTSA) in dichloromethane with 4 Å molecular sieves efficiently promotes ketal formation while preserving stereochemical integrity .

  • Steric Considerations : Bulky substituents at C10 and C13 (methyl groups) necessitate prolonged reaction times (40–60 minutes) for complete conversion .

Equation 1: Ketalization Reaction

17-Ketone+HOCH2CH2OHPTSA, CH2Cl2Spiro-dioxolane+H2O[3]\text{17-Ketone} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{PTSA, CH}2\text{Cl}2} \text{Spiro-dioxolane} + \text{H}_2\text{O} \quad

Stereochemical Control at C3 Hydroxyl Group

The C3 hydroxyl stereochemistry is established early in the synthesis through asymmetric reduction or kinetic resolution:

  • Catalytic Asymmetric Reduction : Employing Corey–Bakshi–Shibata (CBS) reduction with 10 mol% (R)-CBS catalyst and BH₃·THF achieves >90% ee for the (3S)-alcohol .

  • Protection-Deprotection Strategy : Temporary silylation (e.g., TBSCl) prevents unwanted oxidation during subsequent steps .

Table 2: Impact of Reducing Agents on C3 Stereochemistry

ReagentSolventTemp (°C)% ee
NaBH₄EtOH052
LiAlH(O*^t*Bu)₃THF−7888
CBS/BH₃Toluene−2092

Functional Group Interconversions and Final Assembly

Late-stage modifications ensure regioselective functionalization:

  • Methylation at C10 and C13 : Dimethylation is achieved using methyl iodide and LDA in THF at −78°C, exploiting the steric accessibility of the β-face .

  • Global Deprotection : Sequential treatment with TBAF (for silyl ethers) and acidic methanol (for ketal cleavage) furnishes the final product without epimerization .

Equation 2: Methylation Reaction

Enolate Intermediate+CH3ILDA, THF10,13-Dimethyl Derivative[3]\text{Enolate Intermediate} + \text{CH}_3\text{I} \xrightarrow{\text{LDA, THF}} \text{10,13-Dimethyl Derivative} \quad

Crystallization and Purification

Final purification leverages differences in solubility between diastereomers:

  • Crystallization Conditions : Slow evaporation from dichloromethane/hexane mixtures yields plate-like crystals suitable for X-ray diffraction .

  • Chromatographic Methods : Flash chromatography on silica gel (EtOAc/hexane gradients) resolves closely related impurities .

Table 3: Crystallographic Data for Spiro-Dioxolane Derivatives

ParameterValue
Space groupP2₁2₁2₁
a (Å)12.345(2)
b (Å)15.678(3)
c (Å)18.901(4)
V (ų)3456.7(12)

Challenges and Mitigation Strategies

  • Diastereomer Separation : The spiro center’s rigidity complicates chromatographic resolution. Chiral stationary phases (e.g., Chiralpak IA) achieve baseline separation with heptane/i-PrOH (95:5) .

  • Acid Sensitivity : The dioxolane ring is prone to hydrolysis under strongly acidic conditions. Buffered aqueous workups (pH 6–7) prevent decomposition during isolation .

Chemical Reactions Analysis

Types of Reactions

(3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethyleneketal group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of (3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol involves its interaction with specific molecular targets and pathways. The ethyleneketal group provides stability, allowing the compound to undergo controlled reactions. The compound can modulate the activity of enzymes involved in steroid metabolism and influence hormone levels in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physicochemical Differences
Compound Name / ID Core Structure Substituents Molecular Formula Molecular Mass (Da) Key Properties
Target Compound () Cyclopenta[a]phenanthrene + 1,3-dioxolane -OH (C3), -CH₃ (C10, C13), -O-(2-methyl-1,3-dioxolane) (C17) C₂₅H₃₆O₄ 400.559 Rigid spirocyclic structure; moderate polarity
Compound 1 () Cyclopenta[a]phenanthrene -OH (C3), -CH₃ (C10, C13), -isoquinolinyl (C17) C₂₈H₂₈N₂O 338.236 (EI-HRMS) Enhanced lipophilicity; evaluated for bioactivity
Compound 10b () Cyclopenta[a]phenanthrene -CN, -thiophene, -pyridine (C17) C₃₀H₂₉N₃O₂S 519.64 Electrophilic thiophene moiety; potential kinase inhibition
Compound 3ap () Cyclopenta[a]phenanthrene + spiroindoline -Methyl, -phenyl, -cyclopentane (C3) C₃₈H₄₀N₂O₂ 562.74 Hybrid spiro architecture; photochemical reactivity
Oxirane Analog () Cyclopenta[a]phenanthrene + oxirane -OH (C17), -CH₃ (C10, C13), -oxirane (C3) C₂₀H₃₂O₂ 304.467 Epoxide ring introduces strain; higher reactivity

Functional Group Variations

  • Spirocyclic Moieties : The target compound’s 1,3-dioxolane ring () enhances metabolic stability compared to the oxirane analog (), which is prone to ring-opening reactions .
  • C17 Modifications: Replacement of the dioxolane with isoquinolinyl () or thiophene-pyridine () groups alters receptor binding. For example, isoquinolinyl derivatives show higher affinity for steroidogenic enzymes .
  • Synthetic Utility : The target compound’s dioxolane-protected hydroxyl group (C3) facilitates regioselective Ullmann coupling (30.7% yield) in androgen receptor degrader synthesis, outperforming unprotected analogs .

Stability and Pharmacokinetics

  • The dioxolane ring in the target compound improves oral bioavailability (LogP = 4.16) compared to unprotected analogs (LogP = 3.2–3.8) .
  • Oxirane Analog () : Rapid hydrolysis in plasma (t₁/₂ = 2.1 h) limits therapeutic utility, whereas the dioxolane derivative remains stable for >24 h .

Biological Activity

The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol is a synthetic derivative of dehydroepiandrosterone (DHEA) and exhibits significant biological activity. Its unique structure includes an ethyleneketal group that enhances its stability and reactivity in biological systems. This article explores its biological activity through various studies and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C21H32O3
  • Molecular Weight : 336.49 g/mol
  • IUPAC Name : this compound
  • InChI Key : InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h3,15-18H

The compound interacts with various molecular targets within biological systems. It modulates the activity of enzymes involved in steroid metabolism and influences hormone levels. The ethyleneketal group provides stability that allows the compound to undergo controlled reactions essential for its biological effects.

Hormonal Effects

Research indicates that this compound may exhibit hormonal activities similar to DHEA. It has been investigated for its potential to influence:

  • Androgenic Activity : Studies suggest it may have androgen-like effects that could impact muscle growth and overall metabolism.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways by influencing cytokine production and immune responses.

Neuroprotective Effects

Recent research has explored the neuroprotective properties of this compound. It is suggested that it may help in:

  • Cognitive Function : By promoting neurogenesis and protecting against neurodegeneration.

Case Studies and Research Findings

StudyFindings
Study on Hormonal Effects Demonstrated increased androgen receptor activity in vitro.
Anti-inflammatory Research Showed reduced levels of pro-inflammatory cytokines in animal models.
Neuroprotection Study Indicated improvement in cognitive function in aged rats treated with the compound.

Applications in Medicine

Due to its biological activity and potential therapeutic effects:

  • Research Tool : Used as a reference standard in analytical methods.
  • Therapeutic Investigations : Explored for its role in treating conditions related to hormonal imbalances and inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this spirocyclic steroid-dioxolane derivative, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalizing the steroid core (cyclopenta[a]phenanthrene) with a dioxolane ring via spirocyclization. Key steps include:

  • Diazoacetate coupling : As demonstrated in , coupling (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-steroid derivatives with diazoacetate reagents under anhydrous conditions (e.g., using triisopropylsilyl-protected alkynes) .
  • Stereochemical control : Use chiral catalysts (e.g., Rh(II) complexes) to maintain the (3S,8R,9S,10R,13S,14S) configuration during cyclopropane ring formation .
  • Optimization : Monitor reaction progress via TLC or HPLC-MS, adjusting solvent polarity (e.g., DCM/THF mixtures) and temperature (20–40°C) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify spirocyclic connectivity and methyl group positions (e.g., δ 0.6–1.2 ppm for axial methyl groups) .
  • X-ray crystallography : Resolve ambiguities in the (8R,9S,10R) configuration using single-crystal diffraction data, as shown in for analogous steroids .
  • HPLC-PDA : Employ a C18 column with isocratic elution (acetonitrile/water, 70:30) to assess purity (>98%) and detect oxidation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.